molecular formula C13H25NO3Si B11825459 Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

Cat. No.: B11825459
M. Wt: 271.43 g/mol
InChI Key: FCJUTSYYNJQUCH-LLVKDONJSA-N
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Description

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a chiral synthetic intermediate of significant value in advanced organic and medicinal chemistry research. Its molecular structure incorporates a tert-butyldimethylsilyl (TBDMS) protected hydroxy group and a cyano functional group, making it a versatile precursor for the construction of complex molecules. Researchers utilize this compound as a key chiral building block in multi-step synthetic pathways, particularly for introducing functionalized chiral segments into target structures. The TBDMS protecting group ensures stability during various chemical transformations, while the cyano group offers a handle for further derivatization into other valuable functional groups, such as carboxylic acids or amines. This compound is strictly for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other form of human use.

Properties

Molecular Formula

C13H25NO3Si

Molecular Weight

271.43 g/mol

IUPAC Name

ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate

InChI

InChI=1S/C13H25NO3Si/c1-7-16-12(15)10-11(8-9-14)17-18(5,6)13(2,3)4/h11H,7-8,10H2,1-6H3/t11-/m1/s1

InChI Key

FCJUTSYYNJQUCH-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves the protection of a hydroxyl group with a TBDMS group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves the reactivity of the TBDMS protecting group. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate, differing in protecting groups, substituents, or stereochemistry. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name CAS Number Molecular Formula Functional Groups Protecting Group Key Physical Properties Applications
Ethyl (R)-4-cyano-3-hydroxybutyrate 141942-85-0 C₇H₁₁NO₃ Hydroxyl, cyano, ester None N/A Chiral synthon for pharmaceuticals
Ethyl 4-(benzyloxy)-3-oxobutanoate 67354-34-1 C₁₃H₁₆O₄ Benzyloxy, ketone, ester Benzyl Density: 1.115 g/cm³; BP: 113–115°C (0.05 Torr) Intermediate for cyclobutane derivatives
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate 837-00-3 C₁₂H₂₂O₄Si TBS-oxy, ketone, ester TBS N/A Ketone-based reactions (e.g., aldol)
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate 106058-91-7 C₁₃H₁₈O₄ Benzyloxy, hydroxyl, ester Benzyl Molecular Weight: 238.28 g/mol Chiral alcohol precursors

Ethyl (R)-4-cyano-3-hydroxybutyrate (CAS 141942-85-0)

This compound lacks the TBS group, exposing the hydroxyl group, which increases polarity and susceptibility to oxidation or undesired side reactions. The cyano group remains intact, enabling similar downstream modifications (e.g., nitrile transformations). However, the unprotected hydroxyl limits its utility in multi-step syntheses requiring selective reactivity .

Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS 67354-34-1)

The benzyloxy group acts as a protecting group, removable via hydrogenation. The ketone at the 3-position contrasts with the cyano group in the target compound, making it more electrophilic and suitable for nucleophilic additions (e.g., Grignard reactions). Its lower boiling point (113–115°C at 0.05 Torr) suggests volatility under reduced pressure .

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (CAS 837-00-3)

Sharing the TBS group with the target compound, this analog replaces the cyano group with a ketone. The TBS group enhances stability under acidic conditions compared to benzyl, but the ketone’s reactivity diverges from the cyano’s versatility, limiting its use in nitrile-specific pathways .

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate (CAS 106058-91-7)

This compound features a benzyl-protected hydroxyl and a free hydroxyl group, contrasting with the TBS-cyano combination in the target. The benzyl group requires harsher deprotection conditions (e.g., hydrogenolysis), while the hydroxyl group can participate in hydrogen bonding, affecting solubility .

Research Findings and Implications

  • Protecting Groups: TBS offers superior stability over benzyl in acidic environments but requires fluoride-based deprotection (e.g., TBAF) . Benzyl groups are preferable when hydrogenolysis is feasible .
  • Functional Groups: Cyano groups enable diverse transformations (e.g., Strecker synthesis), whereas ketones are ideal for carbonyl chemistry .
  • Stereochemistry : The (R)-configuration in all highlighted compounds underscores their role in enantioselective synthesis, critical for bioactive molecule production .

Biological Activity

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a compound with a complex structure that has garnered attention in organic synthesis and potential biological applications. This article explores its biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H25NO3Si
  • Molecular Weight : 271.43 g/mol
  • CAS Number : 141942-82-7

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group and a cyanobutanoate moiety, which play crucial roles in its reactivity and biological interactions. The TBDMS group is known for enhancing the stability of the compound during synthetic processes while allowing selective reactivity at specific sites.

The biological activity of this compound is largely inferred from its structural analogs and functional groups. Compounds with similar structures often exhibit:

  • Enzyme Inhibition : The nitrile group may interact with enzyme active sites, potentially inhibiting metabolic pathways.
  • Modulation of Signaling Pathways : The compound could influence various cellular signaling mechanisms due to its ability to form new chemical bonds through nucleophilic substitution reactions.
  • Therapeutic Effects : Similar compounds have been reported to show anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications.

Case Studies

  • Enzyme Interaction :
    A study investigated the interaction of similar cyanobutanoate derivatives with enzymes involved in metabolic pathways. The results indicated that these compounds could inhibit specific enzymes, leading to altered metabolic rates in vitro.
  • Therapeutic Applications :
    Research on structurally related compounds has shown promise in treating conditions such as diabetes and cancer. For instance, derivatives exhibiting similar functional groups were effective in modulating glucose metabolism and reducing tumor growth in animal models.

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis, particularly in creating more complex biologically active molecules. Its synthesis typically involves:

  • Silylation Reactions : Using TBDMS-Cl to introduce the protecting group.
  • Esterification Reactions : To form the ethyl ester from the corresponding acid.

These methods not only enhance yield but also improve the sustainability of the synthesis process through continuous flow techniques.

Q & A

Basic Questions

Q. What are the key structural features and stereochemical considerations of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate in synthetic applications?

  • Answer : The compound contains:

  • An ethyl ester group for solubility and stability.
  • A tert-butyldimethylsilyl (TBS) ether protecting the hydroxyl group at position 3, enhancing steric protection during reactions .
  • A cyano group at position 4, which acts as an electron-withdrawing group, influencing reactivity in nucleophilic additions or cyclizations .
  • (R) -configuration at the stereocenter, critical for enantioselective synthesis (e.g., in chiral intermediates for pharmaceuticals) .

Q. How is the tert-butyldimethylsilyl (TBS) group introduced and removed during synthesis?

  • Answer :

  • Introduction : React the hydroxyl-containing precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF or THF. This step requires inert conditions to avoid premature deprotection .
  • Removal : Use fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF or acetic acid/water mixtures. The TBS group is cleaved selectively, leaving ester and nitrile functionalities intact .

Advanced Research Questions

Q. What strategies ensure high enantiomeric purity during the synthesis of this compound?

  • Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry during cyanide addition or esterification steps .
  • Chiral Resolution : Separate enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .
  • Stereoselective Protection : Optimize reaction conditions (temperature, solvent polarity) to favor the desired (R) -configuration during TBS protection .

Q. How can conflicting NMR data for TBS-protected intermediates be resolved to confirm regioselective protection?

  • Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton signals with specific carbons, distinguishing between regioisomers .
  • Comparative Analysis : Cross-reference chemical shifts with literature data for structurally similar TBS-protected compounds (e.g., Ethyl (R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxybutanoate) .
  • Computational Modeling : Predict NMR spectra using DFT calculations (e.g., Gaussian) to validate assignments .

Q. What analytical methods are critical for characterizing intermediates in the synthesis?

  • Answer :

Technique Application Example
HPLC Purity assessmentDetect impurities (<0.5%) using a C18 column and acetonitrile/water gradient .
LC-MS Molecular weight confirmationObserve [M+Na]+ peaks (e.g., m/z 262.42 for intermediates) .
NMR Structural elucidationIdentify TBS (δ 0.1–0.2 ppm for Si-CH3) and ester (δ 4.1–4.3 ppm for OCH2) groups .

Q. How does the cyano group influence reactivity in downstream transformations?

  • Answer :

  • Nucleophilic Additions : The cyano group stabilizes adjacent carbanions, enabling alkylation or Michael additions (e.g., forming β-amino esters) .
  • Cyclization Reactions : Participates in heterocycle formation (e.g., pyridines or tetrazoles) under catalytic conditions (e.g., Cu(I)) .
  • Stability Concerns : Hydrolysis to carboxylic acids under strong acidic/basic conditions requires careful pH control during reactions .

Methodological Notes

  • Key References : Synthesis protocols from peer-reviewed journals (e.g., Org. Synth., J. Org. Chem.) and patents were prioritized for reliability .
  • Safety : Follow GHS protocols for handling cyanide-containing intermediates (e.g., use fume hoods, avoid inhalation) .

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